(Z)-MDL 105519
(Z)-MDL 105519
(Z)-MDL 105519 is the inactive isoform of MDL 105519.
Brand Name:
Vulcanchem
CAS No.:
179105-67-0
VCID:
VC0007045
InChI:
InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
SMILES:
C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula:
C₁₈H₁₁Cl₂NO₄
Molecular Weight:
376.2 g/mol
(Z)-MDL 105519
CAS No.: 179105-67-0
Cat. No.: VC0007045
Molecular Formula: C₁₈H₁₁Cl₂NO₄
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (Z)-MDL 105519 is the inactive isoform of MDL 105519. |
|---|---|
| CAS No. | 179105-67-0 |
| Molecular Formula | C₁₈H₁₁Cl₂NO₄ |
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- |
| Standard InChI Key | LPWVUDLZUVBQGP-FLIBITNWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O |
| SMILES | C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
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